Minocycline

Description

Properties

IUPAC Name |

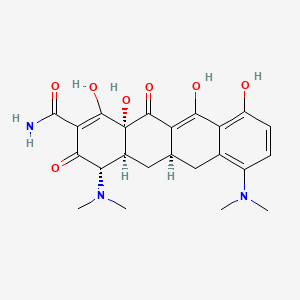

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13614-98-7 (mono-hydrochloride) | |

| Record name | Minocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045033 | |

| Record name | Minocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |

CAS No. |

10118-90-8 | |

| Record name | Minocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10118-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Minocycline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

This technical guide provides an in-depth overview of the chemical and physical properties of minocycline, a second-generation, semi-synthetic tetracycline (B611298) antibiotic. It details its primary mechanism of action as a protein synthesis inhibitor and explores its multifaceted biological activities beyond its antimicrobial effects, including its anti-inflammatory, anti-apoptotic, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a tetracycline derivative characterized by a four-ring hydronaphthacene nucleus.[1][2] Its chemical name is (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide.[3] The hydrochloride salt is the common pharmaceutical form.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C23H27N3O7 | [1][3] |

| Molecular Weight | 457.483 g/mol | [1] |

| Molecular Weight (HCl salt) | 493.9 g/mol | [5] |

| Melting Point | 205-210°C (decomposes) | [6] |

| Solubility | Sparingly soluble in water, slightly soluble in ethanol. Soluble in DMSO (~5 mg/ml) and dimethylformamide (~10 mg/ml).[1][6][7] | |

| logP (Octanol/Water) | Reported values vary, including 1.1 and 1.60, indicating high lipophilicity.[1][8] | |

| UV/Vis Absorption Max (λmax) | 257 nm, 342 nm | [7] |

| Appearance | Yellow crystalline powder | [9] |

Mechanism of Action and Antibacterial Spectrum

2.1. Antibacterial Mechanism

This compound exerts its primary bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][10] The process involves the following steps:

-

This compound enters the bacterial cell through passive diffusion and active transport.[11]

-

This binding blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][11]

-

Consequently, the addition of new amino acids to the growing peptide chain is prevented, halting protein synthesis and inhibiting bacterial growth.[11][12]

Its high lipid solubility allows it to penetrate the bacterial cell wall more effectively than some other tetracyclines.[8]

2.2. Antibacterial Spectrum

This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[13][14]

Table 2: Antibacterial Spectrum of this compound

| Category | Susceptible Organisms | Source(s) |

| Gram-Positive Bacteria | Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae, Streptococcus species. | [13][15] |

| Gram-Negative Bacteria | Escherichia coli, Haemophilus influenzae, Neisseria meningitidis, Acinetobacter species, Enterobacter aerogenes, Klebsiella species, Shigella species. | [2][13][15] |

| Other Microorganisms | Chlamydia trachomatis, Mycoplasma pneumoniae, Rickettsiae, Yersinia pestis, Propionibacterium acnes. | [2][11][13] |

Non-Antibiotic Biological Activities and Signaling Pathways

Beyond its antimicrobial properties, this compound exhibits significant anti-inflammatory, anti-apoptotic, and neuroprotective effects, making it a subject of research for various non-infectious diseases.[14][16] These effects are mediated through the modulation of several key signaling pathways.

3.1. Anti-Inflammatory Effects

This compound's anti-inflammatory properties are attributed to its ability to inhibit microglial activation and reduce the production of pro-inflammatory cytokines.[11][17] It has been shown to suppress the lipopolysaccharide (LPS)-induced production of TNF-α, IL-6, and various chemokines.[6][18] This is achieved, in part, by inhibiting the phosphorylation of IκB kinase (IKK)α/β, a critical step in the NF-κB signaling pathway.[18]

3.2. Neuroprotective and Other Effects

This compound's neuroprotective capacity stems from multiple mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and modulation of enzymatic activity.[16]

-

Anti-apoptotic Effects: this compound can suppress the expression of apoptotic genes like caspase-3, -8, and -9, while upregulating the anti-apoptotic gene Bcl-2.[16][19]

-

Inhibition of Matrix Metalloproteinases (MMPs): It inhibits MMPs, such as MMP-9, which are involved in neuroinflammation and blood-brain barrier disruption.[6][20]

-

PARP-1 Inhibition: this compound is an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[1][16]

-

Modulation of Kinase Pathways: It has been shown to downregulate pro-inflammatory pathways like p38 MAPK and inhibit signaling through PI3K/Akt and Cdk5/p25, which are implicated in neurodegenerative processes.[16][20][21]

-

Autophagy Induction: this compound can induce autophagy by inhibiting the mTOR signaling pathway, which may contribute to its immunomodulatory effects.[22]

Experimental Protocols

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a standard protocol.[23][24]

Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight on a non-selective agar (B569324) medium. b. Prepare a bacterial suspension from morphologically similar colonies, adjusting its turbidity to match a 0.5 McFarland standard. c. Dilute this suspension to achieve a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[23]

-

Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[7] b. Perform a serial two-fold dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[24][25] The typical concentration range tested is 0.06 to 128 µg/mL.[25]

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.

-

Interpretation: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[24] c. Compare the result to established clinical breakpoints (e.g., from CLSI) to classify the strain as susceptible, intermediate, or resistant.[23][25]

4.2. Assessment of this compound Solubility

Determining the solubility of a compound is crucial for formulation and drug delivery studies. The isothermal saturation method is commonly used.[26]

Protocol: Isothermal Saturation Method for Solubility

-

Sample Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the selected solvent (e.g., water, ethanol, buffer) in a sealed vial.[26]

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Separation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solid particles.

-

Quantification: a. Dilute the clear filtrate with a suitable solvent. b. Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][27]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment is typically repeated at several different temperatures to determine thermodynamic properties of dissolution.[26]

4.3. Studying Effects on Cellular Pathways (e.g., NF-κB Activation)

Investigating how this compound affects intracellular signaling pathways often involves cell culture, specific treatments, and molecular biology techniques like Western blotting and ELISA.

Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: a. Culture a suitable cell line (e.g., H4 human neuroglioma cells, THP-1 monocytes) under standard conditions.[18][28] b. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[29] c. Stimulate the cells with an activating agent (e.g., LPS, TNF-α) to induce the pathway of interest.[18][29]

-

Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins. c. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[28]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, total IκBα, NF-κB p65).[28] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare treated samples to controls.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. This compound | C23H27N3O7 | CID 54675783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. This compound hydrochloride | C23H28ClN3O7 | CID 54685925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride CAS#: 13614-98-7 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. droracle.ai [droracle.ai]

- 14. This compound: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. EFFECTS OF this compound ON SPATIAL LEARNING, HIPPOCAMPAL NEUROGENESIS AND MICROGLIA IN AGED AND ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound exerts multiple inhibitory effects on vascular endothelial growth factor-induced smooth muscle cell migration: the role of ERK1/2, PI3K, and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ameliorating Alzheimer’s-like Pathology by this compound via Inhibiting Cdk5/p25 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Induces Autophagy and Inhibits Cell Proliferation in LPS-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparison of this compound Susceptibility Testing Methods for Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sphinxsai.com [sphinxsai.com]

- 28. This compound attenuates sevoflurane-induced cell injury via activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Minocycline: A Technical Guide to Synthesis and Manufacturing

Introduction

Minocycline is a semi-synthetic, second-generation tetracycline (B611298) antibiotic renowned for its broad-spectrum activity against both gram-positive and gram-negative bacteria.[1] First synthesized in 1967, it has found extensive use in treating a variety of infectious diseases.[1] Beyond its antimicrobial properties, this compound also exhibits anti-inflammatory, antioxidant, and neuroprotective effects, expanding its therapeutic potential.[1] Unlike earlier tetracyclines produced by fermentation, this compound's unique substitution at the C7 and C9 positions of the D-ring necessitates a semi-synthetic or fully synthetic approach.[2] This guide provides an in-depth technical overview of the core synthetic and manufacturing processes for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The industrial production of this compound has historically relied on semi-synthetic modifications of tetracycline analogs, such as demeclocycline (B601452), which can be obtained through fermentation. More recent advancements have introduced novel catalytic systems to improve efficiency and reduce hazardous reagents. Total synthesis, while a significant academic achievement, is generally not economically viable for large-scale production.[3]

Route 1: Semi-synthesis from Demeclocycline via Dehydroxylation and Amination

A prevalent manufacturing strategy involves a multi-step process starting from demeclocycline hydrochloride. This pathway focuses on dehydroxylation at the C6 position, followed by functionalization of the D-ring to introduce the key 7-dimethylamino group.

A representative workflow for this semi-synthetic approach is illustrated below:

Caption: A workflow diagram illustrating a modern semi-synthetic route to this compound HCl.

Step 1: Dehydroxylation of Demeclocycline Hydrochloride

This critical step removes the C6 hydroxyl group. A common method involves catalytic hydrogenation.

-

Protocol: Demeclocycline hydrochloride is dissolved in an alcohol solvent (e.g., methanol (B129727) or ethanol) with a strong acid such as methanesulfonic acid.[4][5] The mixture is hydrogenated in an autoclave under pressure in the presence of a Raney nickel catalyst.[4][5] Upon reaction completion, the catalyst is filtered off, and the pH is adjusted to precipitate the product, 6-deoxy-6-demethyltetracycline (Intermediate I).[4]

Table 1: Reaction Parameters for Dehydroxylation

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Demeclocycline HCl | [4][5] |

| Solvent | Ethanol or Methanol | [4][5] |

| Acid | Methanesulfonic Acid | [4] |

| Catalyst | Raney Nickel | [4][5] |

| Hydrogen Pressure | 2.0-5.0 MPa | [5] |

| Temperature | 40-50°C | [4][5] |

| Reaction Time | 8 hours | [4] |

| Yield | 85-94% | [4] |

| Purity (HPLC) | 95.6-97.8% |[4] |

Step 2 & 3: Acetyl Protection and Buchwald-Hartwig Amination

To avoid side reactions, the hydroxyl and amino groups are protected, typically via acetylation. The subsequent introduction of the dimethylamino group at the C7 position can be achieved using modern cross-coupling chemistry, which avoids the use of harsh nitrating agents.[4]

-

Protocol: Intermediate I is treated with an acetylating agent to yield the tetraacetyl-protected Intermediate II.[4] This intermediate then undergoes a Buchwald-Hartwig amination. The reaction uses a palladium catalyst with a suitable ligand to couple the C7 position with an amino source, yielding 3,10,12,12a-tetraacetylthis compound (Intermediate III).[4] This method offers a more environmentally friendly alternative to traditional nitration/reduction sequences.[4]

Step 4 & 5: Hydrolysis and Salt Formation

The final steps involve the removal of the acetyl protecting groups and conversion of the this compound free base to its hydrochloride salt for improved stability and solubility.

-

Protocol: The protected this compound (Intermediate III) is hydrolyzed under basic or acidic conditions to remove the acetyl groups, yielding this compound free base (Intermediate IV).[4] This free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final active pharmaceutical ingredient, this compound hydrochloride.[4]

Route 2: Classical Semi-synthesis via Nitration and Reduction

Older, yet foundational, synthetic routes rely on the electrophilic nitration of a sancycline-type intermediate, followed by reduction of the nitro group and subsequent methylation.

Caption: The classical semi-synthetic pathway to this compound via nitration and reduction.

This pathway, while effective, presents several challenges for industrial-scale production. The nitration step is often unselective, leading to the formation of the 9-nitro isomer as a significant byproduct, which complicates purification.[6] Furthermore, the use of strong nitrating acids poses significant safety and environmental concerns.[4]

Table 2: Comparison of Key Amination Strategies

| Feature | Buchwald-Hartwig Amination | Nitration/Reduction/Methylation |

|---|---|---|

| Selectivity | High (C7 position) | Low (mixture of C7 and C9 isomers)[6] |

| Reagents | Palladium catalyst, amine source | Nitric/sulfuric acid, reducing agents, formaldehyde |

| Safety | Avoids highly energetic nitration | Nitration is hazardous and polluting[4] |

| Operational Complexity | Simpler purification | Requires separation of isomers[6] |

| Environmental Impact | More environmentally benign[4] | High pollution potential[4] |

Manufacturing and Purification

The final stages of this compound manufacturing focus on purification and crystallization to ensure the final product meets stringent pharmaceutical standards.

-

Purification: Following the final synthetic step, crude this compound hydrochloride is purified to remove residual catalysts, solvents, and reaction byproducts. Techniques such as recrystallization from various solvent systems (e.g., alcohols, ethers) are employed.[7] The choice of solvent can influence the resulting crystalline form.

-

Crystallization: this compound can exist in different crystalline and amorphous forms.[7][8] The manufacturing process must be carefully controlled to produce the desired polymorph with consistent physical properties, such as stability and dissolution rate. For instance, suspending amorphous this compound base in solvents like tert-butyl methyl ether or ethyl acetate (B1210297) under controlled temperatures can yield specific crystalline forms.[7]

Conclusion

The synthesis of this compound has evolved from classical nitration-based methods to more sophisticated and sustainable pathways utilizing modern catalytic chemistry. The Buchwald-Hartwig amination approach represents a significant advancement, offering improved selectivity, safety, and environmental performance. For drug development professionals, understanding the nuances of these synthetic routes, from reaction kinetics to final purification and crystallization, is paramount for ensuring the production of high-quality, safe, and effective this compound. The ongoing development of novel synthetic platforms, such as the total synthesis strategies developed by Myers and others, continues to provide valuable insights and may pave the way for the next generation of tetracycline antibiotics.[2][3][9]

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 3. Total Synthesis of the Tetracyclines [organic-chemistry.org]

- 4. Synthesis method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112574057A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. PT103661A - MINOCYCINE PREPARATION PROCESS CRYSTALLINE - Google Patents [patents.google.com]

- 8. Process for the preparation of amorphous this compound | Hovione [hovione.com]

- 9. pubs.acs.org [pubs.acs.org]

Minocycline as a Neuroprotective Agent: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation tetracycline (B611298) antibiotic, has garnered significant attention for its potent neuroprotective properties, independent of its antimicrobial activity.[1] Its high lipophilicity allows it to readily cross the blood-brain barrier, making it a promising therapeutic candidate for a range of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[2] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multifaceted approach, targeting key pathological processes in the central nervous system (CNS). These mechanisms can be broadly categorized as anti-inflammatory, anti-apoptotic, and antioxidant, with additional direct effects on mitochondrial function and the inhibition of matrix metalloproteinases (MMPs).

Anti-inflammatory Effects: Modulation of Microglial Activation

A hallmark of neuroinflammation is the activation of microglia, the resident immune cells of the CNS. While essential for clearing cellular debris, chronic or excessive microglial activation contributes to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. This compound has been shown to potently inhibit microglial activation.[3][4]

One of the key mechanisms is the selective inhibition of the M1 pro-inflammatory phenotype of microglia, while not affecting the M2 anti-inflammatory phenotype.[5] This targeted immunomodulation is crucial for reducing neurotoxicity while potentially preserving the beneficial functions of microglia. This compound has been shown to suppress the lipopolysaccharide (LPS)-induced upregulation of NF-κB, a key transcription factor for pro-inflammatory genes, in primary cultured microglia.[5]

Quantitative Data: Inhibition of Microglial Activation & Cytokine Production

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Microglial Activation | 6-hydroxydopamine (6-OHDA)-injected mice | Not specified | Inhibited by 47% | [3] |

| IL-6 Production | CCI saline-treated rat macrophage culture | 10, 20, and 40 mg/kg | Attenuated IL-6 production | [6] |

| IL-6 Production | CCI saline-treated rat microglia culture | 20 and 40 mg/kg | Decreased IL-6 levels | [6] |

| IL-1β & IL-6 Gene Expression | LPS-treated human PBMCs | 25 µg/mL | Significant increase in IL-10, pro-inflammatory effects also noted | [7] |

| TNF-α & IL-6 Production | LPS-stimulated monocytes | Dose-dependent | Increased TNF-α and IL-6 production | [8] |

| TNF-α Production | Stimulated T cells | Not specified | Inhibitory effect | [8] |

Experimental Protocol: In Vitro Microglial Activation Assay

This protocol describes a method for assessing the effect of this compound on microglial activation in primary cell culture.[9]

-

Cell Culture: Primary mixed glial cultures are established from the cortices and midbrains of newborn rat pups. After two weeks, microglia are harvested by collecting the medium.

-

Treatment: Pure microglial cultures are exposed to an excitotoxin (e.g., 500 μM glutamate) to induce activation. This compound (e.g., 0.2 μM) is added 30 minutes prior to the excitotoxin.

-

Assessment of Activation:

-

Immunocytochemistry: Cells are fixed and stained for microglial markers such as CD11b (OX-42) to visualize morphological changes associated with activation (e.g., amoeboid shape).

-

Proliferation Assay: A BrdU incorporation assay can be used to measure microglial proliferation, a hallmark of activation.

-

Cytokine Measurement: The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

-

-

Data Analysis: The number of activated microglia, proliferative index, and cytokine concentrations are compared between control, excitotoxin-treated, and this compound + excitotoxin-treated groups.

Signaling Pathway: this compound's Inhibition of Microglial Activation

Caption: this compound inhibits inflammatory signaling pathways in microglia.

Anti-apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical contributor to neuronal loss in various neurological conditions. This compound has demonstrated significant anti-apoptotic effects through both caspase-dependent and -independent pathways.

A key target of this compound is the mitochondrion. It prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic cascade.[2] This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[10] By preventing cytochrome c release, this compound subsequently inhibits the activation of caspase-9 and the executioner caspase-3.[11]

Quantitative Data: Effects on Apoptotic Markers

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Cell Survival (glutamate excitotoxicity) | Primary rat retinal cultures | 2, 20, 200 µM | 59%, 82%, 82% increase in survival | [12] |

| Caspase-3 mRNA expression | Retinal E1A-NR.3 cells (serum deprivation) | 200 nM | Decreased expression | [12] |

| Caspase-3 Enzyme Activity | Rat retina (photic injury) | 30 & 45 mg/kg (pre-treatment) | Significant reduction | [11] |

| Bcl-2 Expression | Rat brain (intracerebral hemorrhage) | Not specified | Increased expression | [10] |

| Bax Expression | Rat brain (intracerebral hemorrhage) | Not specified | Decreased expression | [10] |

| Neuronal Survival | MCAo stroke rats | 20 mg/kg | Significant protection of Nissl-positive cells | [13] |

Experimental Protocol: TUNEL Assay for Apoptosis in a Traumatic Brain Injury Model

This protocol outlines the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to quantify apoptosis in a rat model of controlled cortical impact (CCI) brain injury.

-

Animal Model: A CCI model of TBI is induced in rats.

-

Treatment: A treatment group receives this compound (e.g., 45 mg/kg, i.p.) at a specified time post-injury (e.g., 1 hour) and subsequently every 12 hours for a set duration (e.g., 5 days). A control group receives a vehicle (saline).[14]

-

Tissue Preparation: At a designated endpoint, animals are euthanized, and the brains are collected, fixed in paraformaldehyde, and sectioned.

-

TUNEL Staining: Brain sections are stained using a commercially available TUNEL kit according to the manufacturer's instructions. This method labels the fragmented DNA characteristic of apoptotic cells.

-

Quantification: The number of TUNEL-positive cells in a defined region of interest (e.g., the penumbra of the injury) is counted using microscopy.

-

Data Analysis: The number of apoptotic cells is compared between the this compound-treated and vehicle-treated groups.

Signaling Pathway: this compound's Anti-Apoptotic Action

Caption: this compound inhibits apoptosis by modulating Bcl-2 family proteins and cytochrome c release.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage. This compound possesses direct and indirect antioxidant properties.[15][16]

Directly, this compound can scavenge free radicals, with a potency similar to that of vitamin E.[15][16] It has been shown to be a particularly effective scavenger of peroxynitrite.[17] Indirectly, this compound can enhance the activity of endogenous antioxidant enzymes.[18] For instance, it has been shown to increase the activity of superoxide (B77818) dismutase (SOD) in melanocytes exposed to oxidative stress.[18]

Quantitative Data: Antioxidant Activity

| Parameter | Assay | This compound Concentration | Observed Effect | Reference |

| Radical Scavenging Potency | DPPH radical scavenging assay | Not specified | Similar to vitamin E | [15][16] |

| Hydroxyl Radical Scavenging | HORAC assay | 5 µM | Doubled the gallic acid equivalents (GAE) | [19] |

| Scavenging Ratio | Not specified | Not specified | 96.1% (higher than ascorbic acid at 84.2%) | [18] |

| ROS Production | CM-H2DCFDA fluorescence in RGC-5 cells | 2 and 20 µM | Inhibited ROS production | [20] |

| Lipid Peroxidation Inhibition | Not specified | Not specified | 200 times more potent than tetracycline | [21] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a method to assess the direct radical-scavenging activity of this compound.[15][16]

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound solutions at various concentrations, and a reference antioxidant (e.g., Trolox or vitamin E).

-

Assay Procedure:

-

In a 96-well plate, add the DPPH solution to each well.

-

Add different concentrations of this compound, the reference antioxidant, or a vehicle control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging for each concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined to quantify its antioxidant potency.

Workflow: Assessing Antioxidant Properties of this compound

Caption: Experimental workflow for evaluating the antioxidant mechanisms of this compound.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade components of the extracellular matrix. In the CNS, their overactivity can lead to the breakdown of the blood-brain barrier, contributing to neuroinflammation and neuronal injury. This compound is a potent inhibitor of several MMPs, particularly MMP-9.[22][23][24]

The primary mechanism of MMP inhibition by this compound is through the chelation of the zinc ion (Zn²⁺) that is essential for the catalytic activity of these enzymes.[22]

Quantitative Data: MMP Inhibition

| MMP Target | IC50 (µM) | Cell/Enzyme Source | Assay Method | Reference |

| MMP-9 | 10.7 (7.9 - 14.5) | U-937 cell culture supernatant | Gelatin Zymography | [22][24] |

| MMP-9 | 272 | Recombinant Human MMP-9 | Gelatin Degradation Assay | [22][23] |

| MMP-3 | 290 | Recombinant Human Stromelysin | Fluorometric Assay | [22] |

Experimental Protocol: Gelatin Zymography for MMP-9 Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on MMP-9 activity.[22][24]

-

Sample Preparation: Conditioned media from cell cultures (e.g., U-937 cells) or tissue homogenates are collected.

-

Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Renaturation and Development:

-

The gel is washed with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.

-

The gel is then incubated overnight in a developing buffer. To test for inhibition, various concentrations of this compound are included in the developing buffer.

-

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Data Analysis: The intensity of the clear bands is quantified using densitometry. The reduction in band intensity in the presence of this compound indicates inhibition of MMP-9 activity. The IC50 value can be calculated.

Clinical Evidence and Dosage

The neuroprotective potential of this compound has been investigated in several clinical trials for various neurological conditions. The results have been mixed, highlighting the importance of optimal dosing and timing of administration.

Quantitative Data: Clinical Trials

| Condition | This compound Dose | Duration | Key Findings | Reference |

| Acute Ischemic Stroke | 200 mg/day (oral) | 5 days | Significantly better neurological outcomes on day 90 in males. | [25] |

| Acute Spinal Cord Injury | IV, achieving serum levels of 12.7 µg/ml | 7 days | 6-point greater motor recovery than placebo (not statistically significant). | [26] |

| Traumatic Brain Injury | 100 mg twice daily (oral) | 7 days | Significant reduction in serum NSE levels; significant GCS improvement. | [27] |

| Traumatic Brain Injury (chronic) | 100 mg twice daily (oral) | 12 weeks | Reduced microglial activation but increased a marker of neurodegeneration. | [28] |

| Schizophrenia | 200 mg/day | Not specified | Improved cognitive deficits; reduced serum IL-1β and IL-6. | [29] |

| Acute Ischemic Stroke (meta-analysis) | Varied | Varied | Superior to control in improving NIHSS and mRS scores. | [30] |

Conclusion

This compound presents a compelling case as a neuroprotective agent with a diverse portfolio of mechanisms targeting key aspects of neurodegeneration and injury. Its ability to concurrently modulate inflammation, apoptosis, oxidative stress, and MMP activity underscores its potential as a therapeutic for a wide range of neurological disorders. However, the translation of these preclinical findings into consistent clinical success requires further research to optimize dosing strategies, treatment windows, and patient populations. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of this compound for neuroprotection.

References

- 1. This compound for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects for this compound Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits microglial activation and protects nigral cells after 6-hydroxydopamine injection into mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound selectively inhibits M1 polarization of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Effects on IL-6 Concentration in Macrophage and Microglial Cells in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The immunomodulatory effect of this compound on gene expression of inflammation related cytokines in lipopolysaccharide-treated human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The tetracycline derivative this compound differentially affects cytokine production by monocytes and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia | Journal of Neuroscience [jneurosci.org]

- 10. Effects of this compound on apoptosis and angiogenesis-related protein expression in a rat model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound partially inhibits caspase-3 activation and photoreceptor degeneration after photic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Therapeutic targets and limits of this compound neuroprotection in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Fails to Treat Chronic Traumatic Brain Injury-Induced Impulsivity and Attention Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant properties of this compound: neuroprotection in an oxidative stress assay and direct radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotection by this compound Caused by Direct and Specific Scavenging of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Impact on Redox Homeostasis of Normal Human Melanocytes HEMn-LP Exposed to UVA Radiation and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neuroprotective effects of this compound against in vitro and in vivo retinal ganglion cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scialert.net [scialert.net]

- 22. benchchem.com [benchchem.com]

- 23. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and this compound versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. brieflands.com [brieflands.com]

- 25. An open-label evaluator-blinded clinical study of this compound neuroprotection in ischemic stroke: gender-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. brieflands.com [brieflands.com]

- 28. This compound reduces chronic microglial activation after brain trauma but increases neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Efficacy of this compound in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis of Rodent and Clinical Studies [frontiersin.org]

Minocycline's Modulation of Anti-inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation, semi-synthetic tetracycline (B611298) antibiotic, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties, independent of its antimicrobial activity.[1][2] Its ability to cross the blood-brain barrier makes it a compelling candidate for treating a spectrum of inflammatory and neurodegenerative diseases.[3] This technical guide provides an in-depth exploration of the core anti-inflammatory pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key cellular and molecular components of the inflammatory response. The principal mechanisms include the inhibition of microglial activation, modulation of critical signaling pathways such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), inhibition of matrix metalloproteinases (MMPs), and regulation of apoptosis.[2][4]

Inhibition of Microglial Activation

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating neuroinflammation.[5] this compound has been shown to effectively attenuate the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators.[5][6][7] This inhibitory effect is a cornerstone of its neuroprotective action.[2]

Quantitative Data on this compound's Effect on Microglial Activation and Pro-inflammatory Cytokine Production:

| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Microglial Activation | Kainic acid-induced seizures in mice | 20 mg/kg/day for 7 days | Mitigated seizure-induced microglial activation. | [5] |

| Cerebral microvascular amyloid in Tg-SwDI mice | 50 mg/kg every other day for 28 days | Significantly reduced microglial activation and improved cognitive deficits. | [8] | |

| Neuropathic pain model in rats | 30 mg/kg/day for 14 days | Significantly attenuated the increase in activated microglia in the spinal cord. | [7] | |

| IL-1β mRNA Expression | Midbrain of zitter mutant rats | 30-60 mg/kg/day (chronic treatment) | Significantly inhibited the increase in IL-1β mRNA levels by 62.5%. | [6] |

| TNF-α Production | Human T cell-microglia co-culture | Not specified | Decreased TNF-α levels produced during the interaction. | [9] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Amyloid precursor protein (APP) transgenic mice | Not specified | Suppressed microglial production of IL-1β, IL-6, and TNF. | [2] |

| Lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells | Dose-dependent | Suppressed the production of TNF-α, IL-6, IFN-γ, IL-8, IP-10, MCP-1, MIP-1α, MIP-1β, RANTES, and eotaxin. | [10] | |

| Chronic periodontitis patients | Local application of this compound ointment | Significantly lower levels of IL-6, IL-1β, and TNF-α in gingival crevicular fluid compared to control. | [11] |

Experimental Protocol: In Vivo Microglial Activation Assessment

This protocol is based on a study investigating the effect of this compound on microglial activation in a mouse model of early-life seizures.[5]

-

Animal Model: Postnatal day 25 (P25) Cx3cr1GFP/+ transgenic mice, where microglia are fluorescently labeled, are used.

-

Seizure Induction: Status epilepticus is induced by an intraperitoneal (i.p.) injection of kainic acid (KA) at a dose of 20 mg/kg. Control animals receive a phosphate-buffered saline (PBS) injection.

-

This compound Administration: A cohort of KA-injected mice receives an i.p. injection of this compound (20 mg/kg) three hours after seizure induction and then daily for six consecutive days. This compound is dissolved in sterile water and sonicated.

-

Tissue Processing: Twenty-four hours after the final injection, mice are transcardially perfused. Brains are harvested and processed for immunohistochemistry.

-

Quantification of Microglial Activation: The area of green fluorescent microglia in specific brain regions, such as the hippocampus, is quantified to assess the extent of microglial activation.

Signaling Pathway: this compound's Inhibition of Microglial Activation

Caption: this compound inhibits the activation of resting microglia, thereby reducing the release of neurotoxic pro-inflammatory mediators.

Modulation of p38 MAPK and NF-κB Signaling Pathways

The p38 MAPK and NF-κB signaling pathways are central to the production of inflammatory mediators. This compound has been shown to inhibit the activation of both pathways, contributing significantly to its anti-inflammatory effects.[12][13][14]

p38 MAPK Pathway: this compound can directly inhibit the phosphorylation of p38 MAPK.[12][15] This inhibition prevents the downstream activation of transcription factors and the subsequent expression of pro-inflammatory genes.

NF-κB Pathway: this compound can suppress NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitory subunit, IκBα.[10][16] This prevents the translocation of NF-κB to the nucleus and the transcription of target genes, including those encoding for pro-inflammatory cytokines.

Quantitative Data on this compound's Effect on Signaling Pathways:

| Pathway Component | Experimental Model | This compound Concentration | Observed Effect | Reference |

| p-p38MAPK | LPS-treated BV2 microglial cells | 1 and 5 nM | Significantly inhibited LPS-induced p38MAPK activation. | [12] |

| IKKα/β Phosphorylation | LPS-stimulated THP-1 cells | Dose-dependent | Significantly suppressed IKKα/β phosphorylation. | [10] |

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol is adapted from a study on LPS-induced p38 MAPK activation in BV2 microglial cells.[12]

-

Cell Culture: BV2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound (1 and 5 nM) for a specified time, followed by stimulation with lipopolysaccharide (LPS) (1 µg/ml) to induce p38 MAPK activation.

-

Protein Extraction: After treatment, cells are lysed, and total protein is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies against phosphorylated p38 MAPK (p-p38MAPK) and total p38 MAPK, followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the level of p-p38MAPK relative to total p38 MAPK.

Signaling Pathway: this compound's Modulation of NF-κB

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Inflammatory Role of this compound in Alzheimer´s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Cluster Formation of Activated Microglia and Age-dependent Dopaminergic Cell Death in the Substantia Nigra of Zitter Mutant Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound treatment inhibits microglial activation and alters spinal levels of endocannabinoids in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid | Journal of Neuroscience [jneurosci.org]

- 9. This compound attenuates T cell and microglia activity to impair cytokine production in T cell-microglia interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. This compound reverses IL-17A/TRAF3IP2-mediated p38 MAPK/NF-κB/iNOS/NO-dependent cardiomyocyte contractile depression and death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

The Role of Minocycline in the Attenuation of Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation and is implicated in a wide range of neurodegenerative diseases. Minocycline, a second-generation tetracycline (B611298) antibiotic, has demonstrated potent anti-inflammatory and neuroprotective properties, largely attributed to its ability to inhibit microglial activation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's inhibitory effects on microglia, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction: Microglial Activation in Neuroinflammation

Microglial cells exist in a resting, ramified state in the healthy CNS, constantly surveying their microenvironment.[1] In response to injury, infection, or pathological protein aggregates, they undergo a process of activation, characterized by morphological changes, proliferation, and the production of a variety of signaling molecules.[1] While acute microglial activation is a crucial component of the brain's defense and repair mechanisms, chronic or excessive activation can become detrimental, contributing to neuronal damage through the release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic factors.[2][3] Therefore, the modulation of microglial activation represents a promising therapeutic strategy for many neurological disorders.

This compound has emerged as a key pharmacological tool and potential therapeutic agent for its ability to suppress detrimental microglial responses.[4] Its pleiotropic effects extend beyond its antimicrobial activity, directly targeting intracellular signaling cascades that govern microglial activation.[2][5]

Mechanisms of this compound-Mediated Inhibition of Microglial Activation

This compound exerts its inhibitory effects on microglia through the modulation of several key intracellular signaling pathways. The primary mechanisms identified include the inhibition of p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of the p38 MAPK Pathway

The p38 MAPK signaling cascade is a critical regulator of inflammatory responses in microglia.[5] Upon activation by various stimuli, such as lipopolysaccharide (LPS) or excitotoxins, p38 MAPK is phosphorylated, leading to the downstream activation of transcription factors and the subsequent production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6]

This compound has been shown to directly inhibit the phosphorylation and activation of p38 MAPK in microglia.[5][6][7] This inhibition prevents the downstream cascade, thereby reducing the production of inflammatory mediators.[8] Studies have demonstrated that this compound can attenuate the activation of p38 MAPK in both in vitro and in vivo models of neuroinflammation.[5][7]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Modulation of the NF-κB Pathway

The NF-κB signaling pathway is another central player in the inflammatory response of microglia.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[10]

This compound has been shown to suppress the activation of the NF-κB pathway.[9][10] It can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent gene expression.[10] This action contributes significantly to its anti-inflammatory effects. This compound selectively inhibits the M1 pro-inflammatory polarization of microglia, which is largely dependent on NF-κB signaling.[10]

References

- 1. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 2. This compound attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alleviates Cluster Formation of Activated Microglia and Age-dependent Dopaminergic Cell Death in the Substantia Nigra of Zitter Mutant Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intrathecal this compound attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a tetracycline derivative, is neuroprotective against excitotoxicity by inhibiting activation and proliferation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel role of this compound: attenuating morphine antinociceptive tolerance by inhibition of p38 MAPK in the activated spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound selectively inhibits M1 polarization of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Minocycline's Impact on Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minocycline, a second-generation tetracycline (B611298) antibiotic, has demonstrated significant effects on the activity and expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in extracellular matrix (ECM) remodeling. Beyond its antimicrobial properties, this compound's ability to modulate MMPs has garnered considerable interest for its therapeutic potential in a range of pathologies characterized by dysregulated ECM turnover, including neuroinflammatory diseases, cancer, and arthritis. This technical guide provides an in-depth analysis of this compound's mechanisms of action on MMPs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of over 20 enzymes that collectively can degrade all components of the extracellular matrix. Their activity is tightly regulated at the levels of gene transcription, pro-enzyme activation, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). Dysregulation of MMP activity is implicated in numerous disease processes involving inflammation, tissue destruction, and cell migration.

This compound, a semi-synthetic tetracycline, has been shown to exert inhibitory effects on MMPs through both direct and indirect mechanisms. These non-antibiotic properties position this compound as a potential therapeutic agent for MMP-driven pathologies.

Quantitative Analysis of this compound's Inhibitory Effect on MMPs

This compound exhibits a variable inhibitory potency against different MMPs. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and percentage of inhibition of various MMPs by this compound.

Table 1: IC50 Values of this compound Against Various MMPs

| MMP Target | IC50 (µM) | Experimental Model | Reference |

| MMP-9 | 10.7 | U-937 cell culture supernatant (Zymography) | [1] |

| MMP-9 | 272 | Gelatin degradation assay | [2] |

| MMP-3 (Stromelysin-1) | 290 | In vitro enzyme assay | [3] |

| MMP-1 (Collagenase-1) | Not specified, but inhibition observed | Human synovial tissue | [4] |

Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme, the substrate used, and the assay method.

Table 2: Percentage of MMP-9 Inhibition by this compound at Various Concentrations

| This compound Concentration (µM) | Percentage of MMP-9 Inhibition (%) | Experimental Model | Reference |

| 5 | 39 | U-937 cell culture supernatant (Zymography) | [1] |

| 20 | 61 | U-937 cell culture supernatant (Zymography) | [1] |

| 100 | 74 | U-937 cell culture supernatant (Zymography) | [1] |

| 200 | 86 | U-937 cell culture supernatant (Zymography) | [1] |

| 500 | 100 | U-937 cell culture supernatant (Zymography) | [1] |

Mechanisms of this compound's Action on MMPs

This compound's influence on MMPs is multifaceted, involving both direct inhibition of enzymatic activity and indirect modulation of their expression through various signaling pathways.

Direct Inhibition of MMP Activity

The primary mechanism of direct MMP inhibition by this compound is believed to be the chelation of the catalytic zinc ion (Zn²⁺) within the active site of the enzyme.[5] This zinc ion is essential for the hydrolytic activity of MMPs.[6] By binding to this crucial cofactor, this compound effectively blocks the enzyme's ability to degrade its substrates.

Indirect Inhibition via Modulation of Signaling Pathways and Gene Expression

This compound can also indirectly regulate MMPs by influencing intracellular signaling cascades that control their gene expression. This includes pathways such as NF-κB, ERK1/2, and PI3K/Akt.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory responses and promotes the transcription of several MMP genes, including MMP-9.[7] this compound has been shown to suppress the activation of the NF-κB pathway.[8][9][10] It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of target genes like MMP-9.[7]

Some studies suggest that this compound may also exert its effects by upregulating the expression of endogenous MMP inhibitors, the TIMPs.[11] An increase in TIMP levels would lead to a greater inhibition of active MMPs, thereby reducing net proteolytic activity. This represents another indirect mechanism by which this compound can control MMP function.

Experimental Protocols for Assessing this compound's Effect on MMPs

Several well-established methods are used to investigate the impact of this compound on MMP activity and expression.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, such as MMP-2 and MMP-9.

Protocol:

-

Sample Preparation: Culture cells of interest and treat with various concentrations of this compound. Collect the conditioned media, which will contain secreted MMPs.

-

Electrophoresis: Load the samples onto a polyacrylamide gel that has been co-polymerized with gelatin. Run the electrophoresis under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a buffer containing the necessary cofactors for MMP activity (e.g., Ca²⁺ and Zn²⁺) at 37°C.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantification: The intensity of the clear bands can be quantified using densitometry to determine the relative MMP activity.[12][13][14]

Fluorometric MMP Activity Assay

This method provides a quantitative measure of MMP activity using a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing the necessary cofactors for MMP activity. Reconstitute the fluorogenic MMP substrate, which is typically a peptide with a fluorescent reporter and a quencher.

-

Reaction Setup: In a microplate, combine the sample containing MMPs (e.g., conditioned media) with or without various concentrations of this compound.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. As the MMPs cleave the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of the reaction is proportional to the MMP activity. The inhibitory effect of this compound can be determined by comparing the reaction rates in the presence and absence of the drug. IC50 values can be calculated from a dose-response curve.[15][16][17]

Conclusion

This compound's ability to inhibit matrix metalloproteinases through both direct and indirect mechanisms underscores its potential as a therapeutic agent in a variety of diseases characterized by excessive MMP activity. Its multifaceted effects, including direct zinc chelation and modulation of key inflammatory signaling pathways, provide a strong rationale for its further investigation and development in non-antimicrobial applications. The experimental protocols outlined in this guide offer a robust framework for researchers to further elucidate the intricate interactions between this compound and MMPs, paving the way for novel therapeutic strategies.

References

- 1. brieflands.com [brieflands.com]

- 2. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and this compound versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tetracycline analogs this compound and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetracyclines inhibit human synovial collagenase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 7. This compound impairs TNF-α-induced cell fusion of M13SV1-Cre cells with MDA-MB-435-pFDR1 cells by suppressing NF-κB transcriptional activity and its induction of target-gene expression of fusion-relevant factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses experimental autoimmune encephalomyelitis by increasing tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gelatin zymography protocol | Abcam [abcam.com]

- 13. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorometric Methods for Detection of Mitochondrial Membrane Permeabilization in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

Methodological & Application

Application Notes: In Vivo Experimental Design Using Minocycline

Introduction

Minocycline, a second-generation, semi-synthetic tetracycline (B611298) antibiotic, has garnered significant attention in biomedical research for its therapeutic potential beyond its antimicrobial properties.[1][2] Its high lipophilicity allows it to effectively cross the blood-brain barrier, making it a subject of intense investigation for neurological disorders.[1][3][4] These application notes provide an overview of this compound's mechanisms of action and its use in various in vivo experimental models, intended for researchers, scientists, and drug development professionals.

This compound's utility in research stems from its pleiotropic effects, including potent anti-inflammatory, anti-apoptotic, and neuroprotective properties.[2][3][5][6] It has been studied in a wide array of animal models for conditions such as stroke, spinal cord injury, traumatic brain injury, and neurodegenerative diseases like Parkinson's, Huntington's, and Alzheimer's disease.[3][4][5][6] Its mechanisms are multifaceted, involving the inhibition of microglial activation, suppression of key inflammatory enzymes, and interference with apoptotic pathways.[2]

Pharmacokinetics and Distribution

Understanding the pharmacokinetic profile of this compound is critical for effective in vivo experimental design. It is readily absorbed after oral administration and distributes widely throughout the body, including the central nervous system (CNS).[1][7]

| Parameter | Species | Dosage & Route | Value | Reference |

| Elimination Half-Life | Human | 200 mg Oral | 11-23 hours | [7] |

| Horse | 2.2 mg/kg IV | 7.70 ± 1.91 hours | [8] | |

| Dog | 5 mg/kg IV | 6.02 ± 6.15 hours | [9] | |

| Volume of Distribution | Horse | 2.2 mg/kg IV | 1.53 ± 0.09 L/kg | [8] |

| Dog | 5 mg/kg IV | 1.5 ± 0.86 L/kg | [9] | |

| Plasma Protein Binding | Human | N/A | 55-96% | [7] |

| Horse | N/A | 68.1 ± 2.6% | [8] | |

| Dog | N/A | 65.8% | [9] | |

| Bioavailability | Human | Oral | ~90-100% | [7] |

| Dog | 10 mg/kg Oral | 50.3 ± 20.8% | [9] | |

| Tissue Distribution | Rabbit | IV | High distribution in liver, lungs, heart, spleen, kidney, brain.[10] | [10] |

Table 1: Pharmacokinetic Parameters of this compound in Various Species.

Key Mechanisms of Action & Signaling Pathways

This compound's therapeutic effects in in vivo models are attributed to several interconnected mechanisms.

1. Inhibition of Microglial Activation and Neuroinflammation

A primary mechanism of this compound is the inhibition of microglial activation.[11] In response to injury or pathological stimuli, microglia transition to a pro-inflammatory state, releasing cytotoxic factors. This compound can suppress this activation, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12][13] This action is partly mediated by inhibiting the p38 mitogen-activated protein kinase (MAPK) and the Toll-like receptor 4 (TLR4) mediated NF-κB signaling pathways.[3][14][15]

Caption: this compound's anti-inflammatory signaling pathway.

2. Anti-Apoptotic Effects

This compound exerts anti-apoptotic effects, in part, by stabilizing the mitochondrial membrane.[3] It can reduce mitochondrial calcium overloading, which in turn inhibits the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] This action leads to decreased activation of caspase-1 and caspase-3, key executioner enzymes in the apoptotic cascade, ultimately preventing cell death.[2]

Caption: this compound's anti-apoptotic mechanism of action.

3. Inhibition of Matrix Metalloproteinases (MMPs)

This compound is a known inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[5][16] These enzymes are involved in the degradation of the extracellular matrix and the blood-brain barrier (BBB). In conditions like stroke or intracerebral hemorrhage, upregulation of MMPs contributes to BBB breakdown, edema, and neuroinflammation.[16][17] By inhibiting MMPs, this compound helps maintain BBB integrity and reduces secondary injury.[17]

Caption: this compound's inhibition of the MMP signaling cascade.

Protocols for In Vivo Experiments

A generalized workflow for in vivo experiments with this compound is presented below, followed by specific protocols for different disease models.

Caption: General experimental workflow for in vivo this compound studies.

Protocol 1: Neuroprotection in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol is based on studies demonstrating this compound's efficacy in reducing neuropathology following ICH.[5]

1. Materials:

-

This compound hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Collagenase Type VII-S (for ICH induction)

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Stereotaxic apparatus

-

Anesthetics (e.g., isoflurane)

-

Behavioral testing equipment (e.g., rotarod, corner test)

2. This compound Preparation:

-

Dissolve this compound hydrochloride in sterile PBS to the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 25g mouse, inject 125 µL).

-

Prepare fresh daily and protect from light.

3. Experimental Procedure:

-

ICH Induction: Anesthetize the mouse and place it in a stereotaxic frame. Inject collagenase into the striatum to induce hemorrhage.

-

Animal Groups: Randomly assign mice to:

-

Sham (saline injection instead of collagenase)

-

ICH + Vehicle (PBS)

-

ICH + this compound

-

-

Administration:

-

Route: Intraperitoneal (IP) injection is common and effective.[5]

-

Dose: 45-50 mg/kg is a frequently used neuroprotective dose in mice.[5] Higher doses have not been found to be compatible with rodent survival.[5]

-

Timing: Administer the first dose between 1 and 3 hours post-ICH induction.[5]

-

Regimen (Chronic Study): For long-term studies (e.g., 21 days), a tapering regimen can be used: 50 mg/kg IP at 1 hour, an additional 50 mg/kg at 12 hours, then 50 mg/kg twice daily for 3 days, tapered to 50 mg/kg once daily for another 2 days.[1][5]

-

4. Outcome Assessment:

-